molecular formula C23H21N3O3S B11127130 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B11127130
M. Wt: 419.5 g/mol
InChI Key: ZWFKTRKHAVICMR-RQIKSRJSSA-N
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Description

5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with methoxyphenyl and propoxyphenyl groups

Preparation Methods

The synthesis of 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction with appropriate aldehydes or ketones.

    Substitution Reactions: The final compound is obtained by introducing the methoxyphenyl and propoxyphenyl groups through substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.

    Pharmaceutical Research: It is investigated for its potential to act as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

5-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O3S/c1-3-15-29-18-13-11-17(12-14-18)21-24-23-26(25-21)22(27)20(30-23)10-6-8-16-7-4-5-9-19(16)28-2/h4-14H,3,15H2,1-2H3/b8-6+,20-10-

InChI Key

ZWFKTRKHAVICMR-RQIKSRJSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2

Origin of Product

United States

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